2-Aminonicotinoyl chloride
Overview
Description
2-Aminonicotinoyl chloride: is an organic compound with the molecular formula C₆H₅ClN₂O . It is a derivative of nicotinic acid, where the carboxyl group is replaced by a carbonyl chloride group and an amino group is attached to the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Aminonicotinoyl chloride can be synthesized through the reaction of 2-aminonicotinic acid with thionyl chloride. The reaction typically involves heating the 2-aminonicotinic acid with an excess of thionyl chloride under reflux conditions. The reaction proceeds as follows:
C6H4(NH2)COOH+SOCl2→C6H4(NH2)COCl+SO2+HCl
Industrial Production Methods:
In industrial settings, the synthesis of this compound is scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 2-Aminonicotinoyl chloride undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-aminonicotinic acid.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.
Common Reagents and Conditions:
Amines: React with primary or secondary amines under mild conditions to form amides.
Alcohols: React with alcohols in the presence of a base to form esters.
Thiols: React with thiols to form thioesters.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry:
2-Aminonicotinoyl chloride is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry for the development of new drugs.
Biology:
In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine:
It serves as an intermediate in the synthesis of pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Industry:
In the agrochemical industry, it is used in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of 2-aminonicotinoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form stable amide and ester bonds. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
2-Aminonicotinic acid: The precursor to 2-aminonicotinoyl chloride, differing by the presence of a carboxyl group instead of a carbonyl chloride group.
Nicotinoyl chloride: Similar structure but lacks the amino group on the pyridine ring.
2-Chloronicotinoyl chloride: Similar structure but lacks the amino group and has an additional chlorine atom on the pyridine ring.
Uniqueness:
This compound is unique due to the presence of both an amino group and a carbonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-aminopyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5(10)4-2-1-3-9-6(4)8/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBAKONFFCSERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499565 | |
Record name | 2-Aminopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342614-83-9 | |
Record name | 2-Aminopyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.